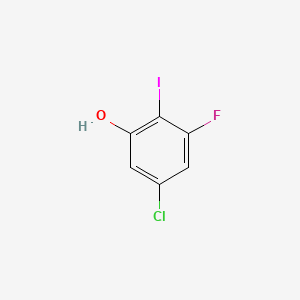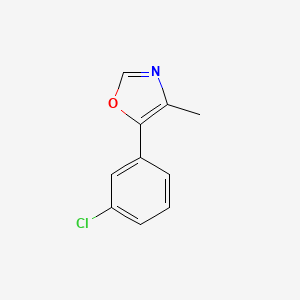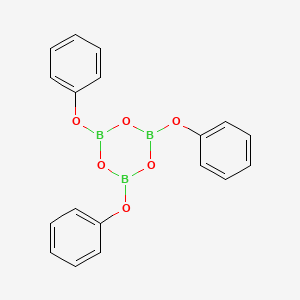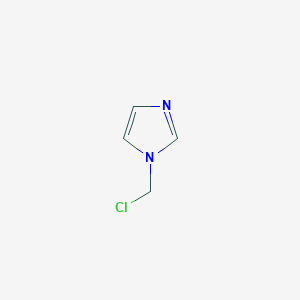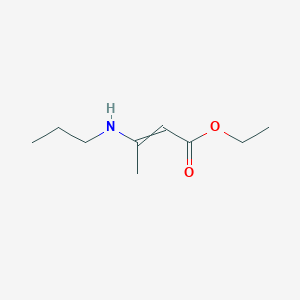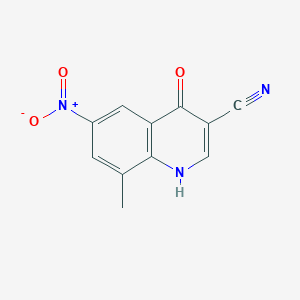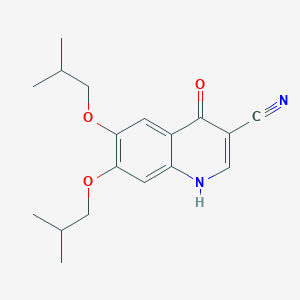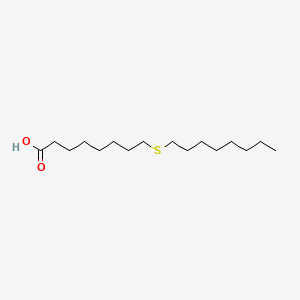
Octanoic acid, 8-(octylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 8-(octylthio)-: is a chemical compound with the molecular formula C16H32O2S It is a derivative of octanoic acid, where an octylthio group is attached to the eighth carbon of the octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(octylthio)- can be achieved through several methods. One common approach involves the reaction of octanoic acid with octanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the thioether linkage between the octanoic acid and octanethiol.
Industrial Production Methods
For industrial production, the synthesis of octanoic acid, 8-(octylthio)- may involve more efficient and scalable methods. One such method includes the use of microbial biocatalysts to produce octanoic acid from renewable feedstocks. This bio-production strategy is considered a promising alternative to traditional petroleum-based methods .
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 8-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The thioether group can participate in substitution reactions, where the octylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the octylthio group.
Applications De Recherche Scientifique
Octanoic acid, 8-(octylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on cellular processes and metabolic pathways.
Mécanisme D'action
The mechanism of action of octanoic acid, 8-(octylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress and autophagy, which are critical processes in cellular homeostasis. By influencing these pathways, octanoic acid, 8-(octylthio)- can exert protective effects on cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic acid (Caprylic acid): A medium-chain fatty acid with similar structural properties but without the octylthio group.
Decanoic acid: Another medium-chain fatty acid with a longer carbon chain.
Hexanoic acid: A shorter-chain fatty acid with different physicochemical properties.
Uniqueness
Octanoic acid, 8-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other medium-chain fatty acids and enhances its versatility in various applications.
Propriétés
Numéro CAS |
56909-05-8 |
|---|---|
Formule moléculaire |
C16H32O2S |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
8-octylsulfanyloctanoic acid |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
Clé InChI |
IHBAHSFQZFRVJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
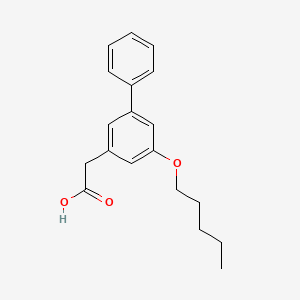
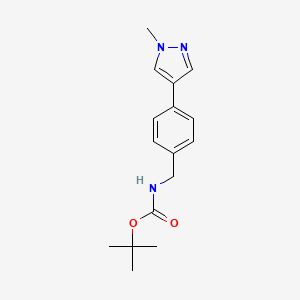
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
